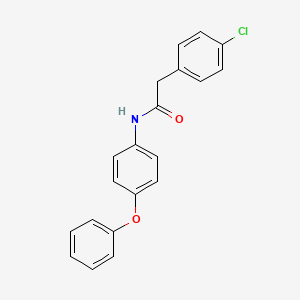
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide, also known as CPCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and is a white crystalline solid with a molecular weight of 365.85 g/mol. CPCA has been found to possess various biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide exerts its effects by binding to specific receptors and ion channels, thereby modulating their activity. It has been found to bind to the TRPV1 channel and the P2X7 receptor with high affinity, leading to a decrease in their activity. The exact mechanism by which 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide modulates the activity of these receptors and ion channels is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide has also been found to reduce pain perception in animal models, indicating that it may have analgesic properties. Additionally, 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells, suggesting that it may have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide has several advantages for use in lab experiments. It is a highly specific inhibitor of the TRPV1 channel and the P2X7 receptor, making it a valuable tool for studying their role in various physiological processes. 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are also some limitations to the use of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide. It has been found to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, the exact mechanism by which 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide modulates the activity of the TRPV1 channel and the P2X7 receptor is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide in scientific research. One area of interest is the role of TRPV1 and P2X7 in various diseases, such as chronic pain, inflammation, and cancer. 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide may be a valuable tool for studying the underlying mechanisms of these diseases and developing new therapies. Additionally, further investigation into the mechanism of action of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide may lead to the development of more potent and specific inhibitors of TRPV1 and P2X7. Finally, 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide may also be used as a starting point for the development of new compounds with novel biological activities.
Métodos De Síntesis
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzoyl chloride with aniline to form 2-(4-chlorophenyl)acetanilide. This intermediate is then reacted with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst to form 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide. The synthesis of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide has been extensively used in scientific research as a tool to study the role of different receptors and ion channels in various physiological processes. It has been found to be a potent inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation, inflammation, and thermoregulation. 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide has also been shown to inhibit the activity of the P2X7 receptor, which is involved in the regulation of immune responses and cell death.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-8-6-15(7-9-16)14-20(23)22-17-10-12-19(13-11-17)24-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDYRMDPENGOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

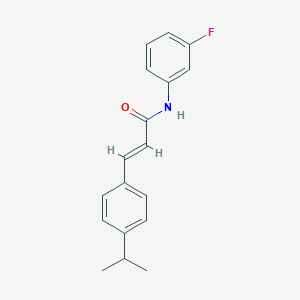
hydrazone](/img/structure/B5766115.png)
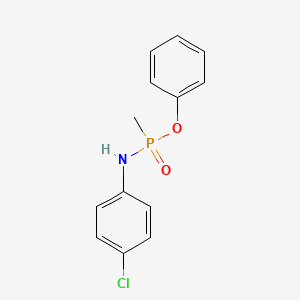
![1-phenylethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5766135.png)
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)

![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5766170.png)
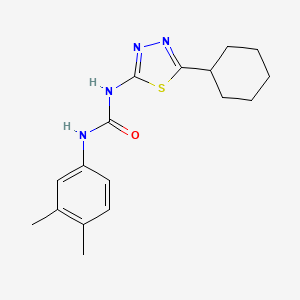
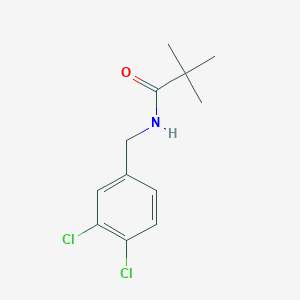
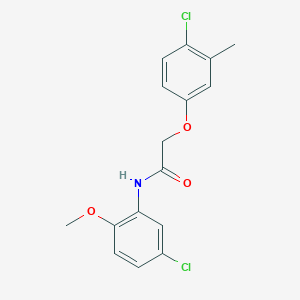
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)